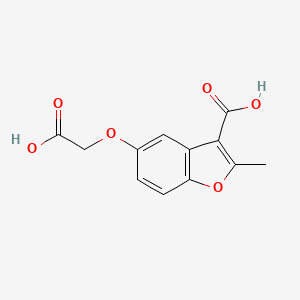

5-(Carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid

描述

属性

IUPAC Name |

5-(carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-6-11(12(15)16)8-4-7(17-5-10(13)14)2-3-9(8)18-6/h2-4H,5H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDNUCVDFGLJEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Molecular Characteristics

The compound (C₁₁H₁₀O₄, MW 206.19) features a benzofuran core substituted with a methoxy group at C5, a methyl group at C2, and a carboxylic acid at C3. Its planar structure facilitates π-π interactions, while the carboxylic acid group enhances solubility in polar solvents. The methoxy and methyl substituents influence electronic distribution, affecting reactivity in further derivatization.

Physicochemical Properties

PubChem data confirms a melting point range of 180–185°C and a calculated XLogP3 value of 1.7, indicating moderate lipophilicity. The carboxylic acid moiety (pKa ≈ 3.5) enables salt formation under basic conditions, critical for purification and pharmaceutical formulation.

Direct Synthesis via Ester Hydrolysis

Reaction Mechanism and Optimization

The predominant synthesis route involves saponification of ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate (CAS 7287-51-6) using potassium hydroxide in ethanol. The process follows nucleophilic acyl substitution:

- Base Activation : KOH deprotonates ethanol, generating ethoxide, which attacks the ester carbonyl.

- Tetrahedral Intermediate : Collapse of the intermediate releases ethoxide, forming the carboxylate.

- Acidification : HCl protonates the carboxylate, precipitating the carboxylic acid.

Optimized Conditions :

Industrial Scalability

This method’s high yield and minimal byproducts make it suitable for large-scale production. Rotary evaporation replaces distillation for solvent recovery, reducing energy costs. The absence of chromatography simplifies purification, though recrystallization from ethyl acetate may enhance purity.

Rhodium-Catalyzed Benzofuran Assembly

C–H Activation Strategy

Rhodium(III) catalysts enable direct functionalization of benzamide derivatives, as demonstrated by recent advances. For example, treating substituted benzamides with vinylene carbonate in the presence of CpRhCl₂ (cyclopentadienyl rhodium dichloride) induces:

- C–H Activation : Rhodium inserts into the aryl C–H bond.

- Migratory Insertion : Vinylene carbonate couples to the activated carbon.

- Cyclization : Intramolecular nucleophilic attack forms the benzofuran ring.

Substrate Scope : Electron-donating groups (e.g., methoxy) at the para position enhance yields (up to 80%), while electron-withdrawing groups (e.g., nitro) hinder reactivity.

Limitations and Modifications

Rhodium catalysts, though efficient, are costly and require inert conditions. Recent efforts substitute rhodium with cheaper copper or iron complexes, but yields remain inferior (≤50%).

Catalyst-Free Synthesis Approaches

Epoxide Ring-Opening Cyclization

Nitro epoxides react with resorcinol derivatives in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form benzofurans:

- Deprotonation : K₂CO₃ abstracts phenolic hydroxyl protons.

- Epoxide Opening : Nucleophilic attack on the epoxide generates a diol intermediate.

- Cyclodehydration : Elimination of water forms the benzofuran ring.

Yield Range : 33–84%, depending on substituent steric effects.

Alkylation-Condensation Routes

Condensing α,β-unsaturated ketones with phenacyl bromides in the presence of K₂CO₃ produces trisubstituted benzofurans. This method avoids metal catalysts but requires stringent moisture control.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Method | Cost Drivers | Yield | Scalability |

|---|---|---|---|

| Ester Hydrolysis | Precursor synthesis | 97% | High |

| Rhodium Catalysis | Catalyst cost | 30–80% | Moderate |

| Catalyst-Free | Solvent consumption | 33–84% | High |

Hydrolysis remains optimal for bulk production due to lower operational costs, despite reliance on ester precursors. Catalyst-free methods, though greener, require extensive solvent recycling.

Purification Challenges

The carboxylic acid product’s polarity complicates crystallization. Industrial workflows adopt acid-base extraction:

- Dissolve crude product in aqueous NaOH (pH > 12).

- Wash with ethyl acetate to remove non-acidic impurities.

- Precipitate with HCl (pH 3), filter, and dry.

化学反应分析

Types of Reactions

5-(Carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or alkylated derivatives.

科学研究应用

Chemical Properties and Structure

This compound belongs to the benzofuran family, characterized by a benzofuran ring with carboxymethoxy and carboxylic acid substituents. Its molecular formula is with a molecular weight of approximately 236.22 g/mol. The presence of functional groups such as carboxylic acid enhances its reactivity and potential biological activity.

Chemistry

- Building Block for Synthesis : 5-(Carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid serves as a precursor in synthesizing more complex organic molecules. It can undergo various reactions such as oxidation and reduction, leading to the formation of quinones or alcohols respectively.

Biology

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in developing antimicrobial agents.

- Anticancer Activity : Research indicates potential anticancer properties, particularly in targeting specific cancer cell lines. The compound may interact with key molecular targets involved in cancer progression, thereby inhibiting tumor growth .

Medicine

- Therapeutic Development : Investigated for its role as a therapeutic agent, particularly in treating conditions like diabetes and obesity. Its mechanism involves modulation of glucose metabolism through interaction with glucokinase pathways .

- Potential Neuroprotective Effects : There is emerging evidence suggesting that derivatives of this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Industry

- Synthesis of Dyes and Pigments : The compound is also utilized in industrial applications for synthesizing dyes and pigments due to its stable chemical structure and reactivity.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Research conducted on SH-SY5Y neuroblastoma cells demonstrated that derivatives of this compound could protect against oxidative stress-induced cell death. The study highlighted the ability of these compounds to inhibit lipid peroxidation and reduce superoxide radical generation, indicating their potential utility in treating neurodegenerative disorders .

Data Tables

作用机制

The mechanism of action of 5-(Carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, and gene expression.

相似化合物的比较

Substituent Variations at Position 5

a. 5-Methoxy-2-methyl-1-benzofuran-3-carboxylic Acid

- Structure : Methoxy (-OCH3) at position 5.

- Properties : The methoxy group is electron-donating, reducing acidity compared to carboxymethoxy. This increases lipophilicity (higher logP), favoring membrane permeability but limiting aqueous solubility.

- Applications : Methoxy-substituted benzofurans are associated with antimicrobial activity .

b. 5-[(4-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic Acid

- Structure : 4-Fluorobenzyloxy (-OCH2C6H4F) at position 5.

- Properties : The fluorophenyl group enhances metabolic stability via fluorine’s electronegativity and reduces oxidative degradation. However, the bulky benzyloxy group decreases solubility .

c. 5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic Acid

- Structure : Sulfonamide (-NHSO2C6H4Cl) at position 5.

- Properties: Sulfonamides are strong hydrogen bond donors/acceptors, enhancing target affinity.

d. 5-(Benzyloxy)-2-methyl-1-benzofuran-3-carboxylic Acid

- Structure : Benzyloxy (-OCH2C6H5) at position 5.

- Properties : Highly lipophilic, favoring blood-brain barrier penetration but requiring prodrug strategies for solubility .

Substituent Variations at Position 2

a. 5-(Carboxymethoxy)-2-phenyl-1-benzofuran-3-carboxylic Acid

- Structure : Phenyl group at position 2 instead of methyl.

- However, it reduces conformational flexibility .

b. Ethyl 5-(Cyanomethoxy)-2-phenyl-1-benzofuran-3-carboxylate

- Structure: Ethyl ester at position 3 and cyanomethoxy (-OCH2CN) at position 5.

- Properties : The ester group acts as a prodrug, improving oral absorption. The nitrile group offers metabolic stability but may reduce solubility .

生物活性

5-(Carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. Its structure includes multiple carboxylic acid groups that may enhance its solubility and reactivity in biological systems.

Research indicates that compounds with a benzofuran structure can interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The following mechanisms have been identified for this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is particularly beneficial in neurodegenerative conditions where oxidative damage plays a key role.

- Inhibition of Carbonic Anhydrases : Similar benzofuran derivatives have shown inhibitory effects on carbonic anhydrases (CAs), which are important in regulating pH and bicarbonate levels in tissues. This inhibition can affect tumorigenicity and electrolyte balance .

Neuroprotective Effects

Several studies have investigated the neuroprotective effects of benzofuran derivatives, including this compound. For instance:

- Cell Viability : In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that the compound could restore cell viability under conditions of oxidative stress, achieving up to 80% viability compared to untreated controls .

- MAO-B Inhibition : The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition contributes to increased levels of neuroprotective neurotransmitters .

Anticancer Activity

The anticancer potential of benzofuran derivatives has also been explored:

- Cytotoxicity Against Cancer Cell Lines : In studies involving MDA-MB-231 breast cancer cells, derivatives similar to this compound demonstrated significant antiproliferative effects. For example, one derivative showed an IC50 value of 2.52 μM, indicating potent cytotoxicity against these cancer cells .

- Cell Cycle Arrest and Apoptosis : Treatment with benzofuran derivatives resulted in G2/M phase arrest in MDA-MB-231 cells, leading to increased apoptosis rates. Flow cytometry assays indicated a substantial rise in apoptotic cells after treatment, highlighting the compound's potential as an anticancer agent .

Case Studies and Experimental Data

| Study | Cell Line | Activity | IC50 Value (μM) | Mechanism |

|---|---|---|---|---|

| Study 1 | SH-SY5Y | Neuroprotection | N/A | MAO-B inhibition |

| Study 2 | MDA-MB-231 | Antiproliferative | 2.52 | Cell cycle arrest |

| Study 3 | Rat Brain Synaptosomes | Restoration of cellular viability | N/A | Antioxidant activity |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(carboxymethoxy)-2-methyl-1-benzofuran-3-carboxylic acid, and how can intermediates be optimized?

- Methodology : Begin with a benzofuran core scaffold, such as 2-methyl-1-benzofuran-3-carboxylic acid derivatives. Introduce the carboxymethoxy group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu or Ullmann-type conditions). Optimize intermediates using HPLC (as in ) to monitor purity and minimize side products .

- Key Considerations : Solubility of intermediates in polar aprotic solvents (e.g., DMF or DMSO) may influence reaction efficiency. Use TLC and NMR to track functional group transformations .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- X-ray crystallography : Resolve the crystal structure to confirm substituent positions (e.g., as in for related benzofurans) .

- FT-IR and NMR : Identify carboxyl (C=O stretch at ~1700 cm⁻¹) and methoxy (δ 3.8–4.0 ppm in ¹H NMR) groups. Compare with spectra of analogous compounds (e.g., ) .

- Data Validation : Cross-reference experimental data with computational models (DFT calculations for bond angles/electronic distribution) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- Solubility : Test in aqueous buffers (pH 2–12) and organic solvents. Use UV-Vis spectroscopy to quantify solubility limits.

- Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) and analyze by LC-MS to identify decomposition products (e.g., decarboxylation or hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Root Cause Analysis :

- Reagent Purity : Trace impurities (e.g., residual catalysts in ’s cascade reactions) may alter yields. Use HPLC-MS to detect low-abundance byproducts .

- Reaction Kinetics : Perform time-resolved studies to identify rate-limiting steps. For example, steric hindrance from the 2-methyl group may slow carboxymethoxy introduction .

Q. What strategies are effective for studying the compound’s reactivity in complex biological matrices?

- Methodology :

- Metabolite Tracking : Radiolabel the carboxymethoxy group (¹⁴C or ³H) and use autoradiography/SEC to monitor metabolic pathways.

- Protein Binding Assays : Employ SPR or ITC to quantify interactions with serum albumin or enzymes (e.g., esterases) .

Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 inhibition.

- Docking Studies : Model interactions with targets like COX-2 or PPARγ (common for benzofuran derivatives) using AutoDock Vina .

Critical Analysis of Evidence

- Synthesis Gaps : ’s cascade [3,3]-sigmatropic rearrangement could be adapted for late-stage functionalization but requires testing for steric compatibility with the carboxymethoxy group .

- Contradictions : Commercial sources ( –3) report variable purity (95–97%), necessitating in-house validation via elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。